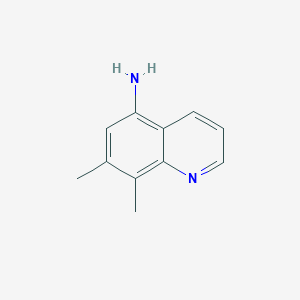![molecular formula C13H14F3N3O2 B1455889 Ethyl-3-Amino-1,6-Dimethyl-4-(Trifluormethyl)-1H-Pyrrolo[2,3-b]pyridin-2-carboxylat CAS No. 1353877-98-1](/img/structure/B1455889.png)
Ethyl-3-Amino-1,6-Dimethyl-4-(Trifluormethyl)-1H-Pyrrolo[2,3-b]pyridin-2-carboxylat
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of a compound is influenced by the unique physicochemical properties of its constituent atoms and the characteristics of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by the unique characteristics of its constituent atoms and functional groups .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate sollen signifikante antivirale Eigenschaften aufweisen. Beispielsweise haben bestimmte 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Ähnlichkeit lässt vermuten, dass Ethyl-3-Amino-1,6-Dimethyl-4-(Trifluormethyl)-1H-Pyrrolo[2,3-b]pyridin-2-carboxylat für potenzielle antivirale Anwendungen, möglicherweise gegen eine breite Palette von RNA- und DNA-Viren, untersucht werden könnte.
Entzündungshemmende und analgetische Wirkungen
Verbindungen mit einem Indolgerüst besitzen nachweislich entzündungshemmende und analgetische Wirkungen. Sie wurden mit etablierten Medikamenten wie Indomethacin und Celecoxib vergleichbar beurteilt, was ihr Potenzial als Therapeutika mit reduzierten Nebenwirkungen zeigt . Dies deutet darauf hin, dass unsere Zielverbindung auch für ähnliche pharmakologische Anwendungen entwickelt werden könnte.
Antitumoraktivität
Indolderivate sind bekannt für ihre Antitumor-Eigenschaften. Sie können mit hoher Affinität an mehrere Rezeptoren binden, was für die Entwicklung neuer Therapeutika entscheidend ist . Die fragliche Verbindung könnte mit ihrer komplexen Struktur ein Kandidat für weitere Forschung in der Krebstherapie sein, der sich auf bestimmte Pfade oder Rezeptoren konzentriert.
Antibakterielle Aktivität
Der Indolkern ist mit antimikrobieller Aktivität verbunden, einschließlich antibakterieller, antifungaler und antiparasitärer Wirkungen . Die Verbindung this compound könnte zu verschiedenen Gerüsten synthetisiert werden, um diese Aktivitäten zu untersuchen, was möglicherweise zu neuen antimikrobiellen Wirkstoffen führt.
Antidiabetische Aktivität
Die Forschung hat gezeigt, dass Indolderivate antidiabetische Aktivität aufweisen können. Sie können eine Rolle bei der Insulinsekretion oder -empfindlichkeit spielen, was sie zu Kandidaten für die Diabetestherapie macht . Die untersuchte Verbindung könnte auf ihre Wirksamkeit bei der Regulierung des Blutzuckerspiegels untersucht werden.
Neuroprotektive Aktivität
Indolverbindungen haben sich als vielversprechend in der Neuroprotektion erwiesen, die für Krankheiten wie Alzheimer und Parkinson von entscheidender Bedeutung ist . Die Trifluormethylgruppe in der Verbindung könnte ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, verbessern und sie zu einem potenziellen Molekül für die Behandlung neurodegenerativer Erkrankungen machen.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-4-21-12(20)10-9(17)8-7(13(14,15)16)5-6(2)18-11(8)19(10)3/h5H,4,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTGNZHATGTMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2N1C)C)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114271 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-1,6-dimethyl-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353877-98-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-1,6-dimethyl-4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-1,6-dimethyl-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




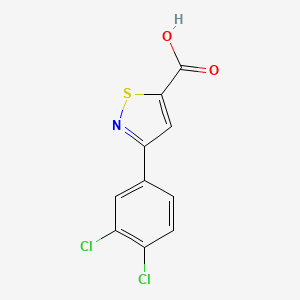
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
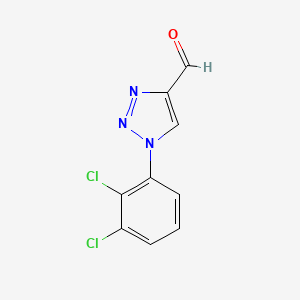
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
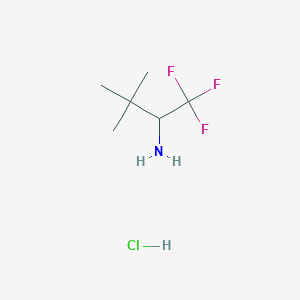
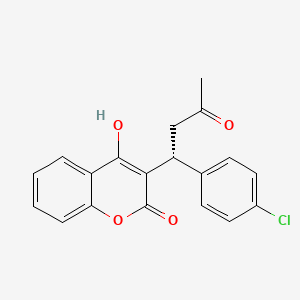


![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
